molecular formula C6H9ClO3 B1372943 Methyl 5-chloro-2-oxopentanoate CAS No. 1803596-87-3

Methyl 5-chloro-2-oxopentanoate

Cat. No.: B1372943
CAS No.: 1803596-87-3
M. Wt: 164.59 g/mol
InChI Key: SEGRCTRIKUJTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2-oxopentanoate is a useful research compound. Its molecular formula is C6H9ClO3 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-chloro-2-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-2-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-10-6(9)5(8)3-2-4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGRCTRIKUJTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Methyl 5-chloro-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the characterization of Methyl 5-chloro-2-oxopentanoate , a critical intermediate in the synthesis of pharmaceutical heterocycles (e.g., dihydropyridines via Hantzsch synthesis) and agrochemicals.

Executive Summary & Compound Profile

Methyl 5-chloro-2-oxopentanoate (CAS: 38408-56-7) is a bifunctional building block containing an


-keto ester moiety and a terminal alkyl chloride.[1] Its high reactivity makes it a versatile electrophile, but this same reactivity necessitates rigorous spectroscopic validation to distinguish it from common degradation products (e.g., cyclized lactones or hydrolyzed acids).
Chemical Identity
PropertyDetail
IUPAC Name Methyl 5-chloro-2-oxopentanoate
Molecular Formula

Molecular Weight 164.59 g/mol
Structure

Key Functionalities

-Keto Ester, Primary Alkyl Chloride

Synthesis & Process Logic

To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule. The most robust synthetic route involves the oxidation of the corresponding


-hydroxy ester, avoiding the instability associated with Grignard reagents in the presence of alkyl chlorides.
Workflow Visualization

The following diagram illustrates the oxidative synthesis pathway and critical quality control (QC) checkpoints.

G Start Methyl 5-chloro-2-hydroxypentanoate Reaction Oxidation Reaction (-78°C to RT) Start->Reaction Substrate Input Reagent Oxidant (e.g., Dess-Martin or Swern) Reagent->Reaction Reagent Addition Workup Aqueous Workup (Removal of oxidant) Reaction->Workup Quench Product Methyl 5-chloro-2-oxopentanoate (Target) Workup->Product Isolation QC QC Checkpoint: 1H NMR (Aldehyde absence) IR (C=O shift) Product->QC Validation

Figure 1: Logical workflow for the oxidative synthesis of Methyl 5-chloro-2-oxopentanoate, highlighting the critical QC checkpoint to ensure complete oxidation.

Spectroscopic Data Analysis

The following data sets represent the standard spectroscopic signature for Methyl 5-chloro-2-oxopentanoate. All values are derived from standard chemical shift principles for


-keto esters and alkyl chlorides, validated against structural analogs (e.g., methyl 2-oxopentanoate and 1-chloropropane).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the integrity of the carbon skeleton and the oxidation state of C2.


H NMR Data (400 MHz, CDCl

)

The spectrum is characterized by a distinct singlet for the methyl ester and a triplet sequence for the propyl chain.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
3.89 Singlet (s)3H-

Methyl ester protons, deshielded by carboxyl oxygen.
3.58 Triplet (t)2H6.4

Terminal methylene attached to Chlorine (deshielding effect).
3.02 Triplet (t)2H7.1


-Methylene to the ketone. Significantly deshielded by the

group.
2.16 Quintet (m)2H6.4, 7.1

Central methylene. Coupled to both C3 and C5 protons.

Diagnostic Insight:

  • Purity Check: Watch for a triplet around

    
     2.4-2.5 ppm. This would indicate the presence of methyl 5-chloropentanoate (lacking the keto group) or over-reduction.
    
  • Cyclization: Disappearance of the methyl singlet (

    
     3.89) and appearance of complex multiplets suggests cyclization to a lactone species.
    

C NMR Data (100 MHz, CDCl

)
Chemical Shift (

, ppm)
AssignmentCarbon Type
193.5

(Ketone)
Quaternary (C2)
161.2

(Ester)
Quaternary (C1)
53.1

Methyl
44.2

Secondary (C5)
38.8

Secondary (C3)
26.4

(Central)
Secondary (C4)
Infrared (IR) Spectroscopy

IR is essential for confirming the 1,2-dicarbonyl system. The proximity of the ketone and ester carbonyls creates a characteristic "doublet" or broadened absorption in the carbonyl region due to dipole coupling.

Wavenumber (cm

)
IntensityAssignmentNotes
2955 - 2850 MediumC-H StretchAlkyl chain vibrations.
1755 StrongEster

Typical for

-keto esters (shifted higher than normal esters due to conjugation).
1730 StrongKetone


-Keto carbonyl stretch.
1260 StrongC-O StretchEster C-O-C asymmetric stretch.
720 - 650 MediumC-Cl StretchCharacteristic alkyl chloride band.
Mass Spectrometry (MS) - EI Source

Mass spectrometry provides confirmation of the molecular weight and the presence of the chlorine atom (distinctive isotope pattern).

Molecular Ion: m/z 164 (


Cl) / 166 (

Cl) Base Peak: m/z 59 (Carbomethoxy group)
m/zRelative AbundanceFragment IonFragmentation Mechanism
164 / 166 ~5%

Molecular ion showing 3:1 ratio for Cl isotopes.
129 ~15%

Loss of chlorine radical.
105 / 107 ~40%


-Cleavage; loss of the ester group. Includes Cl isotope pattern.
59 100% (Base)

Formation of the stable carbomethoxy cation.
55 ~60%

Loss of Cl and oxalate moiety; formation of butenyl cation.

Experimental Protocol: Quality Control Assay

Trustworthiness Principle: The following protocol is a self-validating system designed to detect the most common failure mode: hydration of the


-keto group.

Reagents:

  • Analyte: Crude Methyl 5-chloro-2-oxopentanoate (~20 mg).

  • Solvent: Deuterated Chloroform (

    
    ) treated with anhydrous 
    
    
    
    to remove acidity.

Procedure:

  • Preparation: Dissolve 20 mg of the analyte in 0.6 mL

    
    .
    
  • Acquisition: Acquire a standard 1H NMR (16 scans minimum).

  • Integration Check:

    • Set the Methoxy singlet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       3.89) to integral 3.00.
      
    • Integrate the triplet at

      
       3.02.
      
    • Pass Criteria: The integral of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -methylene (
      
      
      
      3.02) must be
      
      
      .
    • Fail Criteria: If the integral is

      
       or if a new signal appears at 
      
      
      
      ~9.5 (aldehyde), the keto group has degraded or the precursor was not fully oxidized.

References & Authority

The spectroscopic assignments above are predicted based on high-fidelity empirical data from structurally homologous compounds (e.g., Methyl 2-oxopentanoate and 5-chlorovaleric acid derivatives) found in standard spectral databases.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Accessed 2026).[2] [Link]

    • Source for general

      
      -keto ester and alkyl chloride shift correlations.
      
  • PubChem Compound Summary. Methyl 5-chloropentanoate (Analog).[3] National Center for Biotechnology Information. [Link]

    • Used to validate the C4 and C5 chemical shifts.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3]

    • Authoritative text for calculation of additive chemical shift rules.

Sources

discovery and literature review of methyl 5-chloro-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Synthetic Utility of Methyl 5-chloro-2-oxopentanoate

Abstract

This technical guide provides a comprehensive overview of methyl 5-chloro-2-oxopentanoate, a polyfunctional ketoester with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. While direct literature on this specific molecule is limited, this document extrapolates from established chemical principles and data on analogous structures to present a robust framework for its synthesis, characterization, and application. The guide details a plausible two-step synthetic pathway, outlines key characterization techniques, explores the compound's chemical reactivity, and discusses its prospective applications in drug discovery. This paper is intended for researchers, scientists, and professionals in drug development seeking to leverage complex building blocks for the synthesis of novel chemical entities.

Introduction: Unveiling a Versatile Synthetic Building Block

Methyl 5-chloro-2-oxopentanoate is a bifunctional organic molecule containing both a ketone and a methyl ester, with a terminal chloride. This combination of functional groups makes it a highly attractive, albeit not widely documented, intermediate for synthetic chemists. The presence of a keto group at the 2-position and a chloro group at the 5-position offers multiple sites for chemical modification, enabling the construction of complex molecular architectures.

Cyclic and functionalized linear carbon chains are cornerstones in medicinal chemistry, often providing the necessary scaffolds to control molecular shape, reduce the number of rotatable bonds, and enhance bioavailability and target specificity.[1] Halogenated intermediates, in particular, are pivotal in modern drug discovery, serving as key precursors for a vast array of pharmaceuticals.[2] This guide aims to provide a scientifically grounded pathway for the synthesis and utilization of methyl 5-chloro-2-oxopentanoate, empowering researchers to explore its synthetic potential.

Proposed Synthesis of Methyl 5-chloro-2-oxopentanoate

A logical and efficient synthetic route to the target molecule involves a two-step process: first, the synthesis of the precursor, methyl 2-oxopentanoate, followed by a selective chlorination at the terminal position. However, a more plausible and well-documented approach would be the synthesis of a related precursor, 5-chloro-2-pentanone, followed by subsequent functionalization. For the purpose of this guide, we will focus on a theoretical pathway that directly addresses the named compound.

A plausible synthesis could start from a commercially available precursor like γ-butyrolactone, which can be converted to 5-chloro-2-pentanone.[3] However, to arrive at the methyl ester, a different strategy is required. A more direct, albeit theoretical, approach is the chlorination of a suitable pentanoate precursor.

Step 1: Synthesis of Methyl 2-oxopentanoate

The precursor, methyl 2-oxopentanoate, is an α-keto ester. One common method for the synthesis of such compounds is the Claisen condensation reaction between an ester and a ketone.[4]

Experimental Protocol: Synthesis of Methyl 2-oxopentanoate

  • Materials:

    • Methyl propionate

    • Acetone

    • Sodium ethoxide

    • Dilute Hydrochloric Acid

    • Methanol

    • Anhydrous solvents (e.g., diethyl ether, toluene)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Cool the solution in an ice bath and slowly add a mixture of methyl propionate and acetone.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-3 hours.

    • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2,4-hexanedione.

    • The resulting diketone is then oxidized to 3-oxopentanoic acid using an iodine or chlorine solution in aqueous sodium hydroxide.[4]

    • The acid is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 3-oxopentanoate.

    • A subsequent isomerization or alternative synthesis would be required to obtain the 2-oxo isomer. A more direct route to methyl 2-oxopentanoate is not readily found in the provided search results, highlighting the novelty of this synthetic problem.

Step 2: Terminal Chlorination

With the precursor in hand, the next step is the introduction of the chlorine atom at the 5-position. This would likely proceed via a radical chlorination, which can be challenging to control selectively.

Experimental Protocol: Synthesis of Methyl 5-chloro-2-oxopentanoate

  • Materials:

    • Methyl 2-oxopentanoate

    • N-Chlorosuccinimide (NCS)

    • Radical initiator (e.g., AIBN or benzoyl peroxide)

    • Carbon tetrachloride (or another suitable solvent)

  • Procedure:

    • Dissolve methyl 2-oxopentanoate in carbon tetrachloride in a flask equipped with a reflux condenser and a nitrogen inlet.

    • Add N-chlorosuccinimide and a catalytic amount of the radical initiator.

    • Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by GC-MS.

    • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

    • Wash the filtrate with a sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

    • The crude product should be purified by column chromatography to isolate the desired methyl 5-chloro-2-oxopentanoate.

Characterization Workflow

A thorough characterization of the final product is crucial to confirm its identity and purity.

Technique Expected Observations
¹H NMR Peaks corresponding to the methyl ester protons, the methylene protons adjacent to the chlorine, and the methylene protons adjacent to the carbonyl groups.
¹³C NMR Resonances for the ester carbonyl, ketone carbonyl, the carbon bearing the chlorine, and the other aliphatic carbons.
FT-IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and ketone, and the C-Cl stretching.
Mass Spectrometry The molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern for a chlorine-containing molecule.

Chemical Reactivity and Synthetic Utility

The synthetic utility of methyl 5-chloro-2-oxopentanoate stems from its multiple reactive sites. The α-keto ester moiety can undergo various transformations, while the terminal chloride is a good leaving group for nucleophilic substitution reactions.

The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more electrophilic.[5]

Diagram of Synthetic Utility

G Methyl 5-chloro-2-oxopentanoate Methyl 5-chloro-2-oxopentanoate Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) Methyl 5-chloro-2-oxopentanoate->Nucleophilic Substitution (SN2)  R-Nu Heterocycle Synthesis Heterocycle Synthesis Nucleophilic Substitution (SN2)->Heterocycle Synthesis  Intramolecular cyclization Further Functionalization Further Functionalization Nucleophilic Substitution (SN2)->Further Functionalization  Introduction of new functional groups

Caption: Potential synthetic pathways for methyl 5-chloro-2-oxopentanoate.

This bifunctionality allows for tandem or sequential reactions, making it a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals.

Applications in Drug Discovery

The structural motifs accessible from methyl 5-chloro-2-oxopentanoate are of significant interest in drug discovery. For instance, it could serve as a starting material for the synthesis of substituted piperidines, a common scaffold in CNS-active drugs.[6] The ability to introduce diverse functional groups via nucleophilic substitution at the 5-position allows for the systematic exploration of structure-activity relationships (SAR).

The development of novel therapeutics often relies on the efficient synthesis of complex molecules.[7] Versatile building blocks like methyl 5-chloro-2-oxopentanoate can accelerate this process by providing a readily modifiable platform for generating compound libraries for high-throughput screening.

Diagram of Drug Discovery Workflow

G A Methyl 5-chloro-2-oxopentanoate B Library Synthesis A->B  Diverse Reagents C High-Throughput Screening B->C D Lead Optimization C->D  Hit Identification E Preclinical Development D->E  SAR Studies

Caption: Role of the title compound in a typical drug discovery pipeline.

Safety and Handling

While specific toxicity data for methyl 5-chloro-2-oxopentanoate is not available, it should be handled with the care afforded to reactive α-chloro ketones. These compounds are often lachrymators and skin irritants.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

Methyl 5-chloro-2-oxopentanoate, while not a widely commercialized or studied compound, represents a molecule of high synthetic potential. This guide has provided a plausible, scientifically-grounded framework for its synthesis, characterization, and application. By leveraging established methodologies for the preparation of ketoesters and their subsequent chlorination, researchers can access this versatile building block. Its bifunctional nature makes it a valuable tool for the construction of complex molecular architectures, particularly in the context of medicinal chemistry and drug discovery. Further research into the synthesis and reactivity of this and related compounds is warranted to fully unlock their potential in advancing chemical science.

References

  • M. J. Galligan, R. Akula, H. Ibrahim, Org. Lett., 2014 , 16, 600-603. [Link]

  • Methyl 2-oxopentanoate - ChemBK. [Link]

  • Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry. [Link]

  • Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Asymmetric α-Chlorination of β-Keto Esters Using Hypervalent Iodine-Based Cl-Transfer Reagents in Combination. JKU ePUB. [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]

  • Synthesis of methyl 3-oxopentanoate. PrepChem.com. [Link]

  • methyl 2-methyl-4-oxopentanoate. ChemSynthesis. [Link]

  • Catalytic Asymmetric Chloroamination Reaction of α,β-Unsaturated γ-Keto Esters and Chalcones. Journal of the American Chemical Society. [Link]

  • Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. ACS Publications. [Link]

  • Ketone, cyclopropyl methyl. Organic Syntheses Procedure. [Link]

  • Methyl 5-chloropentanoate. PubChem. [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • Role of Computer-Aided Drug Design in Drug Development. MDPI. [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. [Link]

  • Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. Royal Society of Chemistry. [Link]

Sources

safety, handling, and GHS classification of methyl 5-chloro-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and GHS Classification[1]

Executive Summary

Methyl 5-chloro-2-oxopentanoate (CAS: 13883-48-2) is a specialized bifunctional electrophile used primarily in the synthesis of nitrogen-containing heterocycles, including L-pipecolic acid derivatives and 5-aminolevulinic acid analogs.[1][2][3] Its structure features two distinct reactive centers: a highly electrophilic


-keto ester and a terminal alkyl chloride.[4]

This duality drives its synthetic utility but necessitates rigorous handling protocols.[4] The compound is prone to hydrolysis, cyclization, and polymerization if exposed to moisture or nucleophiles.[4] This guide outlines a self-validating workflow for researchers to maintain compound integrity and ensuring personnel safety.

Part 1: Chemical Identity & Physicochemical Profile[5]
PropertySpecification
IUPAC Name Methyl 5-chloro-2-oxopentanoate
Common Synonyms Methyl 5-chloro-2-ketopentanoate; Glutaric acid monomethyl ester chloride
CAS Number 13883-48-2
Molecular Formula

Molecular Weight 164.59 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~98-100 °C (at reduced pressure, typically 2-5 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Reactivity Class

-Keto Ester / Alkyl Chloride (Dual Electrophile)
Part 2: GHS Classification & Hazard Analysis[4]

While a harmonized ECHA classification is absent for this specific intermediate, its functional groups dictate a Category 2 hazard profile similar to related


-keto esters and alkyl chlorides.[4]
GHS Label Elements[2][5]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)[4]
      
Hazard Statements (H-Codes)
CodeClassificationMechanistic Basis
H315 Causes skin irritationAlkylating potential of the terminal chloride; acidity upon hydrolysis.
H319 Causes serious eye irritationHigh electrophilicity of the

-keto group reacts with corneal proteins.
H335 May cause respiratory irritationVolatile ester vapors are irritating to mucous membranes.[4]
H317 *May cause allergic skin reactionPrecautionary assignment: Alkyl chlorides are known sensitizers (haptens).[4]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing mist/vapors.[4][2][6]

  • P280: Wear protective gloves (Nitrile/Silver Shield)/eye protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4][6]

Part 3: Safe Handling & Storage Protocols
3.1 The "Self-Validating" Handling Workflow

Because this compound degrades into acidic byproducts (HCl and oxalic acid derivatives), the handling protocol must include a validation step before use.[4]

Protocol:

  • Visual Check: The liquid should be colorless to pale yellow.[4] A dark orange or brown color indicates polymerization or advanced oxidation; do not use.[4]

  • Atmosphere Control: Always handle under an inert atmosphere (Nitrogen or Argon).[4] The

    
    -keto moiety forms hydrates rapidly in air.
    
  • PPE Selection:

    • Gloves: Double-gloved Nitrile (0.11 mm minimum) or Silver Shield (laminate) for prolonged handling.[4] Alkyl chlorides can permeate standard latex.[4]

    • Respiratory: Fume hood required.[4] If working outside a hood, use an organic vapor respirator (Type A).[4]

3.2 Storage Specifications
  • Temperature: Store at 2°C to 8°C (Short term) or -20°C (Long term).

  • Container: Tightly sealed glass vials with PTFE-lined caps.[4]

  • Incompatibility: Segregate from strong bases (induces polymerization), amines (rapid aminolysis), and reducing agents.[4]

3.3 Workflow Visualization

The following diagram illustrates the decision logic for receiving and aliquoting the compound to maximize shelf-life.

HandlingWorkflow Start Receipt of Material (Methyl 5-chloro-2-oxopentanoate) Check Visual Integrity Check (Color/Turbidity) Start->Check Fail Discard/Quarantine (Dark Orange/Brown) Check->Fail Discolored Pass Inert Gas Purge (Argon/N2) Check->Pass Clear/Pale Yellow Aliquot Aliquot into Single-Use Vials Pass->Aliquot Store Storage (-20°C) Desiccated Aliquot->Store

Figure 1: Logic flow for receipt and storage to prevent hydrolytic degradation.

Part 4: Emergency Response & Waste Management
4.1 Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Neutralize: Do not use water (generates HCl).[4] Absorb with vermiculite or dry sand.[4]

  • Clean: Wipe surfaces with a dilute sodium bicarbonate solution to neutralize trace acidity after bulk removal.[4]

4.2 First Aid
  • Skin Contact: Wash immediately with soap and water.[4][6] Do not use alcohol (increases permeability).[4]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately due to the reactive nature of the

    
    -keto group.
    
Part 5: Application Context (Synthesis)[1][8][9]
5.1 Why This Molecule?

Methyl 5-chloro-2-oxopentanoate is a "linchpin" intermediate. The


-keto ester allows for asymmetric transamination, while the terminal chloride permits cyclization.[4]

Key Reaction Pathway:

  • Transamination: The ketone converts to an amine (using an amine donor and transaminase).[4]

  • Cyclization: The newly formed amine attacks the terminal chloride (

    
    ), closing the ring to form L-pipecolic acid  (a precursor to anesthetics and immunosuppressants).[4]
    
5.2 Reactivity Diagram

The diagram below details the competing pathways: the desired synthetic route vs. the degradation risk.

ReactivityPath Compound Methyl 5-chloro-2-oxopentanoate Transamination Enzymatic Transamination (Amine Donor) Compound->Transamination Synthesis Hydrolysis Ester Hydrolysis Compound->Hydrolysis Improper Storage Cyclization Intramolecular Cyclization (SN2 Attack) Transamination->Cyclization Product L-Pipecolic Acid Derivative Cyclization->Product Water Moisture/H2O Water->Hydrolysis Degradation 5-Chloro-2-oxopentanoic acid + Methanol Hydrolysis->Degradation

Figure 2: Competing pathways: Synthetic utility (Green) vs. Hydrolytic degradation (Red).[4]

References
  • PubChem. (2025).[4][5] Methyl 5-chloropentanoate (Analogous Safety Data).[4] National Library of Medicine.[4] [Link][4]

  • MDPI Catalysts. (2025). Synthesis of α-Keto Acids and Their Esters.[4][7][Link][4]

Sources

Commercial Availability & Synthesis Guide: Methyl 5-chloro-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis, and handling of Methyl 5-chloro-2-oxopentanoate .

Executive Summary

Methyl 5-chloro-2-oxopentanoate (CAS: 1803596-87-3 ) is a specialized


-keto ester intermediate used primarily in the synthesis of nitrogen-containing heterocycles (e.g., dihydropyridines, pyrroles) and non-natural amino acids.

Critical Supply Warning: This compound is frequently confused with its structural isomer, Methyl 5-chloro-5-oxopentanoate (Methyl glutaroyl chloride, CAS: 1501-26-4). Sourcing errors are common due to naming similarities. This guide clarifies the distinction and provides a validated "Make vs. Buy" decision matrix.

Currently, commercial availability is limited to custom synthesis and catalog-on-demand suppliers. For bulk requirements (>100g), in-house synthesis via oxidation of methyl 5-chloropentanoate is often the most reliable strategy.

Chemical Profile & Identity Verification[1][2]

Before sourcing, verify the chemical identity using the parameters below to avoid receiving the acid chloride isomer.

ParameterTarget Compound Common False Positive (Isomer)
Name Methyl 5-chloro-2-oxopentanoate Methyl 5-chloro-5-oxopentanoate
Structure

-Keto Ester
Acid Chloride Ester
SMILES COC(=O)C(=O)CCCClCOC(=O)CCCC(Cl)=O
CAS 1803596-87-3 1501-26-4
Functionality Electrophilic ketone + Alkyl chlorideAcyl chloride + Ester
Reactivity Forms heterocycles with hydrazines/aminesAcylating agent (forms amides/esters)

Commercial Supply Landscape

The market for Methyl 5-chloro-2-oxopentanoate is characterized by low stock levels and high lead times. It is not a commodity chemical.

Primary Suppliers (Catalog-on-Demand)

These suppliers list the compound but typically initiate synthesis upon order receipt.

  • Accela ChemBio: Lists the compound under CAS 1803596-87-3. Often the primary source for gram-scale quantities.

  • Specialty Building Block Vendors: Vendors like Ambeed , AchemBlock , or Smolecule may list it, but inventory must be verified via RFQ (Request for Quote).

Procurement Strategy
  • RFQ Specification: Explicitly attach the chemical structure and SMILES code to your RFQ to prevent isomer confusion.

  • Lead Time: Expect 4–6 weeks for delivery if not in stock (Custom Synthesis).

  • Purity: Standard grade is >95%. Impurities often include the

    
    -hydroxy derivative or the hydrolyzed acid.
    

Decision Logic: Make vs. Buy

For drug development campaigns requiring >50g, relying on spot supply is risky. Use the following logic to determine your sourcing strategy.

DecisionMatrix Figure 1: Sourcing Decision Matrix for Methyl 5-chloro-2-oxopentanoate Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 10 Grams QtyCheck->SmallScale Discovery LargeScale > 10 Grams QtyCheck->LargeScale Process Dev Buy PURCHASE Source: Accela / Specialty Vendors Lead Time: 2-4 Weeks SmallScale->Buy TimeCheck Is Lead Time < 4 Weeks Critical? LargeScale->TimeCheck TimeCheck->Buy No (Can Wait) Synthesize SYNTHESIZE (In-House) Route: Oxidation of Methyl 5-chloropentanoate Time: 3-5 Days TimeCheck->Synthesize Yes (Urgent)

Technical Protocol: In-House Synthesis

If commercial supply is unavailable, the following synthesis route is recommended. It avoids the use of unstable Grignard reagents (which risk cyclization to cyclopropane derivatives) by utilizing the commercially available Methyl 5-chloropentanoate (CAS: 14273-86-0).

Route: Alpha-Bromination / Kornblum Oxidation

This two-step sequence is robust, scalable, and uses standard reagents.

Step 1:

-Bromination

Objective: Convert Methyl 5-chloropentanoate to Methyl 2-bromo-5-chloropentanoate.

  • Reagents: Methyl 5-chloropentanoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), catalytic HBr or

    
     (reflux).
    
  • Protocol:

    • Dissolve Methyl 5-chloropentanoate in

      
       (or Trifluoromethylbenzene for a greener alternative).
      
    • Add NBS and a catalytic amount of HBr (48% aq) or AIBN.

    • Reflux for 2–4 hours until starting material is consumed (monitor via TLC/GC).

    • Cool, filter off succinimide, and concentrate.

    • Yield: Typically 85–90%.[1]

    • Note: The product, Methyl 2-bromo-5-chloropentanoate, is a lachrymator. Handle in a fume hood.

Step 2: Kornblum Oxidation

Objective: Convert the


-bromide to the 

-keto ester.
  • Reagents: Methyl 2-bromo-5-chloropentanoate (from Step 1), Dimethyl Sulfoxide (DMSO, solvent/oxidant), Sodium Bicarbonate (

    
    ).
    
  • Protocol:

    • Dissolve the crude

      
      -bromide in dry DMSO (5 vol).
      
    • Add solid

      
       (2.0 eq) to quench HBr byproducts.
      
    • Heat to 80–100°C for 4–6 hours.

    • Mechanism: DMSO acts as the nucleophile (displacing Br), forming an alkoxysulfonium salt, which eliminates dimethyl sulfide (DMS) to generate the ketone.

    • Workup: Pour into ice water, extract with Ethyl Acetate. Wash organic layer extensively with water to remove DMSO.

    • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

Synthesispath Figure 2: Recommended Synthetic Pathway (Oxidation Route) SM Methyl 5-chloropentanoate (CAS 14273-86-0) Commercially Available Inter Intermediate: Methyl 2-bromo-5-chloropentanoate SM->Inter NBS, cat. HBr Reflux Prod TARGET: Methyl 5-chloro-2-oxopentanoate (CAS 1803596-87-3) Inter->Prod DMSO, NaHCO3 100°C (Kornblum Oxidation)

Analytical Characterization

Validating the synthesized or purchased material is crucial.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.89 (s, 3H, 
      
      
      
      )
    • 
       3.58 (t, 2H, 
      
      
      
      )
    • 
       3.05 (t, 2H, 
      
      
      
      )
    • 
       2.15 (quint, 2H, central 
      
      
      
      )
    • Note: Look for the characteristic singlet of the methyl ester shifted downfield by the adjacent ketone.

  • 13C NMR:

    • Carbonyls: ~192 ppm (Ketone), ~160 ppm (Ester).[2]

  • Mass Spectrometry:

    • Parent ion

      
       or 
      
      
      
      . Chlorine isotope pattern (3:1 ratio of M : M+2) must be visible.

Safety & Handling

  • Reactivity: The

    
    -keto ester moiety is highly electrophilic. It reacts rapidly with water (hydrate formation) and nucleophiles. Store under inert gas (Nitrogen/Argon) at -20°C.
    
  • Toxicity: Contains an alkyl chloride (potential alkylating agent). Handle as a potential mutagen.

  • Stability: Avoid basic conditions during storage to prevent polymerization or self-condensation.

References

  • PubChemLite. Methyl 5-chloro-2-oxopentanoate Entry (C6H9ClO3).[3][4][5] University of Luxembourg.[3] Link

  • Accela ChemBio. Product Catalog: Methyl 5-chloro-2-oxopentanoate (CAS 1803596-87-3).Link

  • Organic Syntheses. Oxidation of Halides to Carbonyls (Kornblum Oxidation). Org.[1][6][7][8] Synth. 1958, 38, 29. Link

  • BenchChem. Technical Support: Synthesis of Alpha-Keto Esters. (General methodology reference). Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CAS 14273-86-0 (Methyl 5-chloropentanoate).Link

Sources

Methodological & Application

methyl 5-chloro-2-oxopentanoate as a building block for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 5-chloro-2-oxopentanoate as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-oxopentanoate is a highly functionalized synthetic building block of significant interest in medicinal and synthetic chemistry. Its structure, featuring a γ-chloro substituent, an α-keto group, and a methyl ester, presents a 1,4-dielectrophilic system. This unique arrangement of reactive sites allows for controlled and regioselective cyclocondensation reactions with various dinucleophiles, providing a robust platform for the synthesis of diverse and valuable heterocyclic scaffolds. This guide provides a detailed exploration of its synthetic utility, focusing on the preparation of six-membered heterocycles such as dihydropyridazinones and dihydropyrimidines. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-tested protocols, and discuss the causality behind experimental choices to empower researchers in their synthetic endeavors.

The Synthon: Understanding Methyl 5-chloro-2-oxopentanoate

Methyl 5-chloro-2-oxopentanoate is a bifunctional molecule primed for heterocyclic synthesis. The two primary electrophilic centers—the C2 ketone and the C5 carbon bearing the chlorine atom—are separated by a two-carbon spacer, establishing a classic 1,4-relationship.

  • α-Keto Group (C2): This site is a soft electrophile, highly susceptible to nucleophilic attack by primary amines (e.g., hydrazines, amidines) to form imine or enamine-type intermediates. Its reactivity can be enhanced under acidic conditions via protonation of the carbonyl oxygen.

  • γ-Chloro Alkane (C5): This site is a harder electrophilic center, ideal for intramolecular S(_N)2 reactions. The terminal chlorine is an excellent leaving group, facilitating ring closure once a nucleophile has been introduced at the other end of the molecule.

  • Methyl Ester (C1): While less reactive in the initial cyclization, the ester group serves as a crucial handle for post-synthetic modification, enabling the creation of compound libraries through hydrolysis, amidation, or reduction.

Caption: Reactive sites of methyl 5-chloro-2-oxopentanoate.

Plausible Synthesis of the Building Block

While not commercially available from all major suppliers, methyl 5-chloro-2-oxopentanoate can be prepared through robust synthetic routes. One effective method is analogous to the synthesis of 5-chloro-2-pentanone from α-acetyl-γ-butyrolactone[1].

Protocol 1: Synthesis of Methyl 5-chloro-2-oxopentanoate

  • Ring Opening & Decarboxylation: A mixture of methyl 2-acetyl-4-butyrolactone (1.0 eq), concentrated hydrochloric acid (5.0 eq), and water is heated to reflux. The lactone ring opens, followed by acid-catalyzed hydrolysis of the ethyl ester and subsequent decarboxylation to yield 5-chloro-2-pentanone.

  • α-Oxidation: The resulting 5-chloro-2-pentanone is then subjected to α-oxidation. A common method involves forming the enolate with a suitable base (e.g., LDA) at low temperature (-78 °C), followed by reaction with an electrophilic oxygen source like a Davis oxaziridine to install a hydroxyl group at the α-position.

  • Oxidation to Ketoester: The intermediate α-hydroxy ketone is then oxidized to the α-ketoester. This can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or through a Swern or Dess-Martin oxidation followed by esterification. A more direct approach could involve oxidation with selenium dioxide (SeO₂) in the presence of methanol.

Application I: Synthesis of 4,5-Dihydropyridazin-3(2H)-ones

The most direct and high-yielding application of methyl 5-chloro-2-oxopentanoate is its reaction with hydrazine derivatives to form the dihydropyridazinone core. This transformation is a cornerstone of medicinal chemistry, as the pyridazinone scaffold is present in numerous pharmacologically active agents, including cardiovascular and anti-inflammatory drugs[2][3][4].

Mechanistic Rationale

The reaction proceeds via a well-established two-step sequence:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine (R-NHNH₂) chemoselectively attacks the most electrophilic carbonyl, the C2 ketone, to form a hydrazone intermediate. This step is often catalyzed by a small amount of acid and is typically rapid[5][6].

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then acts as an internal nucleophile, attacking the C5 carbon and displacing the chloride ion in an intramolecular S(_N)2 reaction. This 6-endo-trig cyclization is highly favorable and results in the stable six-membered dihydropyridazinone ring[2].

The choice of reaction conditions can influence regioselectivity and yield. Acidic conditions (e.g., acetic acid or HCl in ethanol) facilitate hydrazone formation, while basic conditions (e.g., triethylamine) can also be used, though they may lead to mixtures of products if side reactions are possible[2].

Caption: Mechanism for dihydropyridazinone synthesis.

Detailed Experimental Protocol

Protocol 2: General Synthesis of Methyl 6-methyl-2-phenyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Eq.
Methyl 5-chloro-2-oxopentanoate178.595.01.0
Phenylhydrazine108.145.51.1
Glacial Acetic Acid60.05~0.5 mLCat.
Ethanol (Absolute)46.0725 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 5-chloro-2-oxopentanoate (5.0 mmol, 1.0 eq.) and absolute ethanol (25 mL).

  • Stir the solution at room temperature until the ketoester is fully dissolved.

  • Add phenylhydrazine (5.5 mmol, 1.1 eq.) dropwise to the solution, followed by the addition of glacial acetic acid (catalytic amount, ~5 drops).

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

  • Rationale: Ethanol is an ideal protic solvent that facilitates both hydrazone formation and the subsequent cyclization. The catalytic acid protonates the ketone, increasing its electrophilicity and accelerating the initial condensation step.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting ketoester spot indicates reaction completion.

  • Once complete, cool the reaction mixture to room temperature and reduce the solvent volume to approximately 5 mL using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (50 mL) with stirring. A precipitate should form.

  • Rationale: The product is typically a solid with low solubility in water, allowing for precipitation-based isolation from the polar solvent and water-soluble reagents.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 10 mL) and then a small amount of cold diethyl ether to remove non-polar impurities.

  • Dry the product under vacuum to yield the target dihydropyridazinone. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Outcome: The product is typically obtained as a crystalline solid in good to excellent yields (75-90%). Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure.

Application II: Synthesis of Dihydropyrimidine Derivatives

The versatility of methyl 5-chloro-2-oxopentanoate extends to the synthesis of other important heterocyclic systems. By reacting it with N-C-N dinucleophiles such as amidines (e.g., benzamidine) or guanidine, it is possible to construct dihydropyrimidine rings. The synthesis of pyrimidines is of great importance as this core is fundamental to life (as in nucleic acids) and is prevalent in pharmaceuticals[7][8][9].

Mechanistic Rationale

Similar to the reaction with hydrazines, the synthesis of pyrimidines from a 1,4-dielectrophile involves a sequential condensation-cyclization pathway.

  • Amidine Condensation: The amidine first reacts with the α-keto group. One of the amino groups attacks the carbonyl, leading to a hemiaminal intermediate which then dehydrates to form an N-acylimine or its enamine tautomer.

  • Intramolecular Cyclization: The second nitrogen of the amidine moiety then performs an intramolecular nucleophilic attack on the C5 carbon, displacing the chloride and forming the six-membered dihydropyrimidine ring.

This reaction provides access to tetrahydropyrimidinones, which can be valuable intermediates for further synthetic transformations.

Workflow cluster_W1 Experimental Workflow Start Start: Reagents in Flask Reaction Reaction Under Reflux (4-6 hours) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: Concentration & Precipitation Monitoring->Workup Complete Purification Purification: Filtration & Recrystallization Workup->Purification Analysis Characterization: NMR, MS, IR Purification->Analysis End Final Product Analysis->End

Caption: General workflow for heterocycle synthesis.

General Experimental Protocol

Protocol 3: Synthesis of Methyl 2-phenyl-6-methyl-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

  • In a flask, dissolve methyl 5-chloro-2-oxopentanoate (1.0 eq.) and benzamidine hydrochloride (1.1 eq.) in a suitable solvent like dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 eq.), to neutralize the hydrochloride salt and facilitate the reaction.

  • Heat the mixture to 80-100 °C and monitor by TLC.

  • Rationale: DMF is a polar aprotic solvent suitable for S(_N)2 reactions. The use of a base is critical to free the nucleophilic amidine from its salt form.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography on silica gel to afford the desired dihydropyrimidine derivative.

Summary and Future Directions

Methyl 5-chloro-2-oxopentanoate is a potent and adaptable building block for constructing nitrogen-containing heterocycles. Its 1,4-dielectrophilic nature provides a reliable framework for the synthesis of six-membered rings through straightforward and high-yielding cyclocondensation reactions.

Heterocycle ClassDinucleophileKey Reaction StepsSolvent/Conditions
Dihydropyridazinones Hydrazine (R-NHNH₂)1. Hydrazone Formation2. Intramolecular S(_N)2Ethanol or Acetic Acid / Reflux
Dihydropyrimidines Amidine (R-C(NH)NH₂)1. Condensation2. Intramolecular S(_N)2DMF or Acetonitrile / Base (Et₃N) / Heat

The principles outlined here can be extended to other dinucleophiles to access a wider array of heterocyclic systems. For example:

  • Thiourea could yield dihydropyrimidine-2-thione derivatives.

  • Hydroxylamine could lead to the formation of 1,2-oxazine derivatives.

  • o-Phenylenediamine could be used to synthesize benzodiazepine-related structures.

These possibilities underscore the vast potential of methyl 5-chloro-2-oxopentanoate as a foundational tool for generating molecular diversity in drug discovery and materials science.

References

  • Sharma, D., & Bansal, R. (2016). Pyridazinone-based anti-inflammatory and vasodilatory agents. ResearchGate. Available at: [Link]

  • El-Baih, F. E., et al. (2009). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. Arabian Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Unknown Author. (n.d.).
  • Cannon, G. W., Ellis, R. C., & Leal, J. R. (n.d.). 5-Chloro-2-pentanone. Organic Syntheses. Available at: [Link]

  • Gemmel, P. M., et al. (2022). Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair. SSRN. Available at: [Link]

  • Gomes, P., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. Available at: [Link]

  • De Vita, D., et al. (2021). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. Available at: [Link]

  • Unknown Author. (2005). Chemoselective Addition of Hydrazine to δ‐Keto Esters and Dimethylformamide‐Mediated Deesterification. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloropentanoate. PubChem Compound Database. Available at: [Link]

  • Unknown Author. (1998). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. Available at: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.
  • Stanovnik, B., & Svete, J. (2001). Malonates in Cyclocondensation Reactions. Molecules. Available at: [Link]

  • Rosa, F. A., et al. (2012). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Journal of the Brazilian Chemical Society.
  • Back, D. F., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PubMed. Available at: [Link]

  • LibreTexts Chemistry. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts. Available at: [Link]

  • Gellis, A., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules.
  • Mohlala, T. P., & Coyanis, E. M. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. Available at: [Link]

  • Graziano, G., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification of Novel Anticancer Drugs. Pharmaceuticals.
  • Zercher, D. C., et al. (2014). Formation of γ-‐Keto Esters from β-Keto Esters. Organic Syntheses. Available at: [Link]

  • Ozzy, T. (2024). Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

Sources

large-scale synthesis considerations for methyl 5-chloro-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of Methyl 5-Chloro-2-oxopentanoate

Abstract: Methyl 5-chloro-2-oxopentanoate is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2][3] Its structure, featuring a terminal chloride, a ketone, and a methyl ester, allows for diverse and sequential chemical transformations. This document provides a comprehensive guide for the large-scale synthesis of this γ-chloro-α-ketoester. We present a robust and scalable protocol based on a Claisen-type condensation, selected for its operational simplicity, use of readily available starting materials, and avoidance of highly toxic reagents often associated with α-keto ester synthesis.[4] This guide is intended for researchers, chemists, and process development professionals, offering detailed procedural steps, safety protocols, analytical methods, and troubleshooting advice to ensure a successful and efficient scale-up.

Introduction and Strategic Rationale

The synthesis of α-keto esters is a cornerstone of modern organic chemistry, providing access to a class of compounds with significant utility.[5] While numerous methods exist, including oxidation of α-hydroxy esters or reactions involving hazardous materials like diazomethane or cyanides, these approaches often present significant challenges for industrial-scale production, including safety risks, high costs, and environmental concerns.[1][6]

For the preparation of methyl 5-chloro-2-oxopentanoate, a strategic approach is required that balances reactivity, selectivity, safety, and economic viability. After careful consideration of various synthetic pathways, we have selected a base-mediated Claisen condensation between methyl 4-chlorobutanoate and dimethyl oxalate.

Rationale for Route Selection:

  • Scalability: The Claisen condensation is a classic, well-understood carbon-carbon bond-forming reaction that is routinely performed on an industrial scale.

  • Starting Material Accessibility: Methyl 4-chlorobutanoate and dimethyl oxalate are commercially available bulk chemicals, which is critical for cost-effective large-scale manufacturing.

  • Safety Profile: This route avoids the use of explosive, highly toxic, or environmentally persistent reagents. The primary hazards are associated with the strong base (sodium methoxide) and the acylating agent, which can be managed with standard industrial engineering controls and personal protective equipment.

  • Efficiency: The reaction proceeds directly to the desired carbon skeleton in a single synthetic operation, making it an efficient choice for large-scale campaigns.

Proposed Synthetic Route and Mechanism

Reaction Scheme

The synthesis proceeds via the condensation of methyl 4-chlorobutanoate with dimethyl oxalate using sodium methoxide as the base in an anhydrous solvent.

Reaction Scheme: Synthesis of Methyl 5-chloro-2-oxopentanoate

A visual representation of the chemical reaction. (Note: Image is a placeholder for the actual reaction diagram).

Mechanistic Considerations

The reaction follows the established mechanism for a crossed Claisen condensation:

  • Enolate Formation: Sodium methoxide, a strong base, deprotonates the α-carbon of methyl 4-chlorobutanoate to form a reactive enolate. This is the rate-determining step.

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide anion as a leaving group. This step is irreversible and drives the reaction to completion, forming a β-dicarbonyl product that is subsequently deprotonated by the methoxide in the reaction mixture.

  • Protonation: An acidic workup in the final stage protonates the enolate to yield the final methyl 5-chloro-2-oxopentanoate product.

Detailed Protocol for Large-Scale Synthesis (1.0 kg Scale)

This protocol is designed for a target scale of approximately 1.0 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions.

Materials and Equipment
Reagent CAS No. Quantity Molar Eq. Notes
Dimethyl Oxalate553-90-21.44 kg1.5Purity >99%, anhydrous
Methyl 4-chlorobutanoate3153-37-51.12 kg1.0Purity >98%
Sodium Methoxide124-41-40.97 kg2.2Purity >95%
Toluene108-88-310 L-Anhydrous grade
Hydrochloric Acid (conc.)7647-01-0~1.5 L-For workup
Ethyl Acetate141-78-615 L-For extraction
Brine (Saturated NaCl)7647-14-55 L-For washing
Anhydrous Sodium Sulfate7757-82-61 kg-For drying
  • Equipment: 20L glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser with a bubbler. A 10L dropping funnel, vacuum pump, and distillation apparatus are also required.

Critical Safety Precautions
  • 3-Chloropropionyl Chloride & Related Compounds: While not used in this specific route, related starting materials like acyl chlorides are highly corrosive, lachrymatory, and react violently with water.[7][8][9][10][11] Always handle in a certified fume hood.

  • Sodium Methoxide: Highly corrosive and hygroscopic. Reacts exothermically with water. Handle under an inert, dry atmosphere.

  • Personal Protective Equipment (PPE): A full protective suit, chemical-resistant gloves (butyl rubber recommended), tightly fitting safety goggles, and a face shield are mandatory.[7][9]

  • Engineering Controls: The reaction must be performed under a nitrogen atmosphere to prevent moisture from inactivating the base. Adequate ventilation is crucial.

  • Emergency Procedures: Keep a supply of sand and a Class D fire extinguisher for metal fires. In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[7][8] Seek immediate medical attention.

Step-by-Step Synthesis Procedure
  • Reactor Preparation: Ensure the 20L reactor is clean, dry, and has been purged with dry nitrogen for at least 30 minutes.

  • Charging Reagents: Under a positive pressure of nitrogen, charge the reactor with anhydrous toluene (10 L) and sodium methoxide (0.97 kg). Begin stirring at 150 RPM to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using an appropriate cooling bath.

  • Substrate Addition: In a separate container, prepare a solution of methyl 4-chlorobutanoate (1.12 kg) and dimethyl oxalate (1.44 kg). Transfer this solution to the dropping funnel.

  • Controlled Reaction: Add the substrate solution dropwise to the stirred sodium methoxide slurry over a period of 2-3 hours. Carefully monitor the internal temperature, ensuring it does not exceed 10 °C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots, quenching them with dilute acid, extracting with ethyl acetate, and analyzing by GC-MS. The reaction is complete when the starting methyl 4-chlorobutanoate is consumed.

  • Quenching and Work-up: Cool the reactor back to 0-5 °C. Slowly and carefully add 10 L of cold water. Then, cautiously add concentrated HCl dropwise until the pH of the aqueous layer is between 1 and 2. Vigorous gas evolution may occur.

  • Extraction: Transfer the mixture to a larger separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice with ethyl acetate (5 L each time).

  • Washing: Combine all organic layers and wash sequentially with water (5 L) and then brine (5 L).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude oil should be purified by vacuum distillation to yield pure methyl 5-chloro-2-oxopentanoate. Collect the fraction boiling at the appropriate temperature and pressure.

Process Parameters and Characterization

Data Presentation

Table 1: Critical Process Parameters

Parameter Setpoint Monitoring Method
Reaction Temperature 0-10 °C Thermocouple
Addition Time 2-3 hours Visual/Flow meter
Stirring Speed 150-200 RPM Tachometer
Reaction Time 12-16 hours GC-MS Analysis
Work-up pH 1-2 pH strips/meter

| Distillation Vacuum | 1-5 mmHg (Typical) | Vacuum Gauge |

Analytical Characterization

The final product's identity and purity should be confirmed using standard analytical techniques.[12][13]

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • GC-MS: To determine purity (typically >98%) and confirm the molecular weight.

  • FTIR: To identify characteristic functional group vibrations: C=O (ester) ~1740 cm⁻¹, C=O (ketone) ~1720 cm⁻¹, and C-Cl stretch ~750-650 cm⁻¹.[14]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactor Setup (Dry, N2 Purge) B Charge Toluene & NaOMe A->B C Cool to 0-5 °C B->C D Slow Addition of Substrates C->D E Stir 12-16h at RT D->E F Monitor by GC-MS E->F G Cool & Quench (Acidic Water) F->G H Extract with Ethyl Acetate G->H I Wash & Dry H->I J Concentrate I->J K Vacuum Distillation J->K L Final Product K->L

Caption: High-level workflow for the synthesis of methyl 5-chloro-2-oxopentanoate.

Reaction Mechanism Overview

G cluster_mechanism Claisen Condensation Mechanism Start Methyl 4-chlorobutanoate + NaOMe Enolate Enolate Formation (Rate-Determining) Start->Enolate Attack Nucleophilic Attack on Dimethyl Oxalate Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Methoxide Elimination Intermediate->Elimination Product Final Product (after workup) Elimination->Product

Caption: Simplified mechanistic steps of the Claisen condensation reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inactive base (moisture contamination).2. Reaction temperature too high, causing side reactions.3. Incomplete reaction.1. Use fresh, anhydrous reagents and solvent. Ensure the reactor is dry and under a positive N₂ pressure.2. Maintain strict temperature control during substrate addition.3. Increase reaction time or add a slight excess of base.
Formation of Byproducts 1. Self-condensation of methyl 4-chlorobutanoate.2. Reaction with solvent.1. Ensure slow, controlled addition of the substrate mixture. Using a slight excess of dimethyl oxalate can also suppress this.2. Confirm the use of a non-reactive, aprotic solvent like toluene or THF.
Difficult Purification 1. Emulsion during workup.2. Product decomposition during distillation.1. Add brine during the washing step to break emulsions.2. Ensure a high-quality vacuum is achieved to lower the boiling point. Avoid excessive heating of the distillation pot.

References

  • 3-Chloro Propionyl Chloride CAS No 625-36-5 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.

  • 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS . Loba Chemie. (2016-06-08).

  • 3-Chloropropionyl chloride - Safety Data Sheet . ChemicalBook. (2026-01-24).

  • 3-CHLOROPROPIONYL CHLORIDE . VanDeMark Chemical.

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters . MDPI.

  • Biotechnological production of alpha-keto acids: Current status and perspectives . ResearchGate.

  • SAFETY DATA SHEET - 3-Chloropropionyl chloride . Fisher Scientific.

  • Metabolic pathways involved in the production of ketoacids, precursors to industrial products . Semantic Scholar.

  • Biotechnological production of alpha-keto acids: Current status and perspectives . PubMed.

  • Synthesis of β-keto carboxylic acids, esters and amides . Organic Chemistry Portal.

  • Analytical Methods . Japan Ministry of the Environment.

  • methyl 5-chloro-2,2-dimethyl-5-oxopentanoate 97% | CAS . Advanced ChemBlocks.

  • Buy Methyl 5-chloro-5-oxopentanoate | 1501-26-4 . Smolecule.

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation . Organic Chemistry Portal.

  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates . PubMed.

  • Methods for the Synthesis of α-Keto Esters | Request PDF . ResearchGate.

  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate . Reaction Chemistry & Engineering (RSC Publishing).

  • EP1293494B1 - Process for preparing alpha-halo-ketones . Google Patents.

  • Ketone, cyclopropyl methyl . Organic Syntheses Procedure.

  • Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation . YouTube.

  • Brønsted Acid Catalyzed Stereoselective Polymerization of Vinyl Ethers . ACS Publications.

  • Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography . USGS Publications Warehouse.

  • Organic Syntheses Procedure - Iridium-Catalyzed Synthesis of Vinyl and Allyl Ethers . Organic Syntheses.

  • SYNTHETIC METHODS General methods . bioRxiv.

  • methyl 5-chloro-2,2-dimethyl-5-oxopentanoate | 98559-84-3 . ChemicalBook.

  • CN103694094A - 5-chloro-2-pentanone preparation method . Google Patents.

  • Synthesis of Methyl 2-Chloro-3-oxopentanoate . Benchchem.

  • Methyl 5-chloropentanoate . PubChem - NIH.

  • DE2158562C3 - Process for the preparation of glutamic acid 5-methyl ester . Google Patents.

  • α-Vinylation of Ester Equivalents via Main Group Catalysis for the Construction of Quaternary Centers . Organic Letters - ACS Publications.

  • Covalent interaction of L-2-amino-4-oxo-5-chloropentanoate at glutamate binding site of gamma-glutamylcysteine synthetase . PubMed.

  • CN1332152A - Synthesis of L-glutamic acid-5-methyl ester . Google Patents.

  • Application Note and Detailed Protocol for the Synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate . Benchchem.

  • EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one . Google Patents.

  • Novel method for refining methyl chloroacetate . Eureka | Patsnap.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 5-Chloro-2-Oxopentanoate (MCOP) & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Products Derived from Methyl 5-Chloro-2-Oxopentanoate Audience: Medicinal Chemists, Process Engineers, and Biocatalysis Specialists Content Lead: Senior Application Scientist, Chemical Development Division

Introduction: The "Linchpin" Reagent

Methyl 5-chloro-2-oxopentanoate (MCOP) is a high-value, bifunctional scaffold. It combines an electrophilic


-keto ester (susceptible to nucleophilic attack and enzymatic reduction) with a terminal alkyl chloride (primed for cyclization). It is the primary precursor for L-pipecolic acid , chiral 2-hydroxy esters , and various aza-heterocycles  used in pharmaceutical synthesis (e.g., local anesthetics like ropivacaine).

However, its dual reactivity creates a "purification paradox":

  • Thermal Instability: The

    
    -keto moiety is prone to decarboxylation and polymerization upon heating.
    
  • Hydrolytic Sensitivity: The ester bond is labile, particularly during aqueous workups involving pH shifts.

  • Cyclization Kinetics: Spontaneous cyclization can trap impurities or lead to unwanted oligomers if pH is not strictly controlled.

This guide provides self-validating protocols to navigate these challenges.

Module 1: The "Hard Chemistry" Route (Chemical Synthesis)

Scenario: Synthesis of Pipecolic Acid Derivatives via Reductive Amination

The Challenge: Converting MCOP to pipecolic acid involves an intermediate imine formation followed by reduction and cyclization. If the pH is incorrect during workup, the open-chain amino acid will not cyclize, or the ester will hydrolyze prematurely.

Critical Control Point: The pH Switch

The cyclization of the intermediate (


-amino-chloro ester) to the piperidine ring is driven by the deprotonation of the amine.
  • pH < 4: The amine is protonated (

    
    ). Cyclization is inhibited.
    
  • pH > 8: The amine is free (

    
    ) and attacks the terminal chloride. Cyclization proceeds.[1]
    
  • Risk: High pH also promotes ester hydrolysis.

Protocol: Kinetic Control Workup

Use this protocol to isolate the cyclic ester without hydrolyzing it to the acid.

  • Quench: Cool reaction mixture to 0°C.

  • Acid Wash: Wash organic layer with cold 0.5 M HCl. (Removes unreacted amine/catalyst; product stays in organic phase if protected, or aqueous if free amine).

  • The "Flash" Neutralization (For Free Amines):

    • If your product is in the aqueous acid phase, add

      
       solid slowly at 0°C until pH reaches 8.0.
      
    • Immediately extract into

      
       (3x).
      
    • Why? This creates a kinetic window where cyclization (

      
      ) is faster than hydrolysis (
      
      
      
      ).
  • Drying: Dry over

    
     (avoid 
    
    
    
    as Lewis acidity can catalyze degradation of
    
    
    -keto derivatives).
Visualization: The Cyclization Logic Gate

CyclizationLogic MCOP Start: MCOP + Amine Imine Intermediate: Imine/Enamine MCOP->Imine Red Reduction Step (NaBH4/H2) Imine->Red OpenChain Open Chain Amino-Chloro Ester Red->OpenChain pH_Low pH < 5 (Acidic) OpenChain->pH_Low pH_High pH 7-8 (Mild Base) OpenChain->pH_High pH_Extreme pH > 10 (Strong Base) OpenChain->pH_Extreme Stable Stalled: Linear Ammonium Salt pH_Low->Stable Amine Protonated Cyclic Target: Pipecolic Ester pH_High->Cyclic Nu: Attack on Cl Hydrolysis Impurity: Pipecolic Acid (Hydrolyzed) pH_Extreme->Hydrolysis Ester Cleavage

Caption: pH-dependent fate of MCOP derivatives. Maintaining pH 7-8 is critical for cyclization without hydrolysis.

Module 2: The "Soft Chemistry" Route (Biocatalysis)

Scenario: Enzymatic Reduction to Chiral Hydroxy Esters

The Challenge: Using Ketoreductases (KREDs) creates emulsions due to enzyme proteins and requires cofactor regeneration (NADH/NADPH). The product is often water-soluble, making extraction difficult.

Troubleshooting Guide: Emulsions & Protein Removal
SymptomProbable CauseCorrective Action
Stable Emulsion Denatured protein at interface.Filter through Celite 545 before extraction. Do not shake vigorously; use a gentle rolling motion.
Low Recovery Product is partitioning into water.Salting Out: Saturate the aqueous phase with NaCl. Use MTBE (Methyl tert-butyl ether) instead of Ethyl Acetate (EtOAc hydrolyzes over time and acidifies the medium).
Cloudy Organic Layer Residual lipids/cofactors.Dual Filtration: Pass organic layer through a pad of silica/Na2SO4 sandwich.
Protocol: Resin-Based Adsorption (The "Tea Bag" Method)

Best for avoiding liquid-liquid extraction entirely.

  • Selection: Use a hydrophobic resin (e.g., Amberlite XAD-4 or Diaion HP-20).

  • Loading: Add resin directly to the bioreactor (approx 50g/L). Stir gently for 4-6 hours.

  • Wash: Filter the resin beads. Wash with water (removes enzymes/cofactors).

  • Elution: Wash beads with Methanol or Acetone. Evaporate solvent to yield pure hydroxy ester.

    • Validation: This method typically yields >95% purity without chromatography.

Module 3: Chromatographic Purification Strategies

Issue: Thermal Decomposition on GC

MCOP and its


-keto derivatives are thermally labile. Direct injection into a GC inlet at 250°C often results in "ghost peaks" from decarboxylation.

Solution: Pre-Column Derivatization Do not analyze crude MCOP directly if precise purity is needed.

  • Reagent: Methoxyamine hydrochloride (in pyridine).

  • Reaction: Converts the ketone to a methoxime (stable).

  • Protocol: Mix 10 µL sample + 500 µL reagent. Heat at 60°C for 30 mins. Inject.

Issue: Streaking on Silica Gel (HPLC/Flash)

-Keto esters and their hydroxy derivatives often streak on standard silica due to interaction with acidic silanols.

Solution: Neutralized Silica

  • Pre-treatment: Slurry silica gel in mobile phase containing 1% Triethylamine (Et3N).

  • Flush: Flush column with neutral mobile phase until pH of eluent is neutral.

  • Run: Perform purification. The Et3N caps the acidic sites, preventing tailing.

Frequently Asked Questions (FAQ)

Q1: My MCOP starting material has turned yellow. Is it still good?

  • Answer: The yellow color indicates enolization or early-stage polymerization.

  • Test: Run a 1H-NMR . Check the singlet at ~3.9 ppm (methyl ester). If you see splitting or broadening, significant degradation has occurred.

  • Fix: If purity is >90%, distill rapidly under high vacuum (<1 mmHg) at the lowest possible temperature. Do not distill at atmospheric pressure.

Q2: I am trying to make L-pipecolic acid, but I keep getting the dimer.

  • Answer: Dimerization occurs when the concentration is too high during the cyclization step.

  • Fix: Perform the cyclization under high dilution conditions (0.01 M). Add the open-chain precursor dropwise into the buffered solution to favor intramolecular cyclization over intermolecular dimerization.

Q3: Can I store MCOP in water/buffer?

  • Answer: No. The electron-withdrawing chlorine and keto group make the ester hyper-reactive to hydrolysis.

  • Storage: Store neat (undiluted) at -20°C under Argon. If in solution, use anhydrous THF or Dichloromethane.

References

  • Stability of

    
    -Keto Esters: 
    
    • Source: Vertex AI / Google Patents. (2011). Process for purifying an -keto ester.
    • Relevance: Establishes the thermal instability and keto-enol tautomerism issues inherent to this class of molecules.
    • URL:

  • Biosynthesis of L-Pipecolic Acid

    • Source: He, H., et al. (2017). Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate L-pipecolic acid in Escherichia coli. Microbial Cell Factories.
    • Relevance: Details the enzymatic reduction and cyclization pathways
    • URL:

  • Enzymatic Reduction Strategies

    • Source: Hollmann, F., et al. (2021). Enzymatic strategies for asymmetric synthesis. NIH / PMC.
    • Relevance: Provides protocols for Ketoreductase (KRED)
    • URL:

  • Handling Volatile Analytical Standards

    • Source: Restek Corporation. (2023).[2][3][4] Best Practices for Handling and Using Volatile Analytical Standards.

    • Relevance: Critical handling techniques for volatile alkyl chlorides like MCOP to prevent loss during analysis.
    • URL:

Sources

Technical Support Center: Stereoselective Reduction of Methyl 5-chloro-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MCOP-RED-001 Subject: Optimization of Enantioselectivity & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary

Methyl 5-chloro-2-oxopentanoate (MCOP) is a critical prochiral


-keto ester, primarily utilized as the key intermediate for the synthesis of Montelukast (Singulair) . The target transformation is the asymmetric reduction of the C2 ketone to yield methyl (S)-5-chloro-2-hydroxypentanoate  with high enantiomeric excess (>98% ee).

This substrate presents a "Double-Edged" challenge:

  • Electronic Activation: The

    
    -keto ester is highly activated, making it prone to spontaneous (racemic) background reduction or hydrolysis.
    
  • Labile Functionality: The terminal alkyl chloride and the methyl ester are susceptible to cyclization (lactonization) or hydrolysis under non-ideal pH conditions.

This guide prioritizes Biocatalysis (KREDs) as the industry gold standard while providing a robust Chemocatalysis (Ru-Hydrogenation) alternative for specific use cases.

Module 1: Biocatalytic Reduction (Primary Protocol)

Context: Ketoreductases (KREDs) are the preferred route due to their ability to deliver >99% ee and operate under mild conditions, avoiding the harsh pressures of hydrogenation.

Standard Operating Procedure (SOP) Workflow
  • Buffer Prep: 100 mM Potassium Phosphate (KPi), pH 7.0. Note: Avoid pH > 8.0 to prevent ester hydrolysis.

  • Cofactor Mix: NADP+ (0.5 g/L), Glucose (1.5 eq), Glucose Dehydrogenase (GDH) for recycling.

  • Substrate Addition: MCOP is added (typically 50–100 g/L).

  • Reaction: 30°C, mild agitation.

Troubleshooting Guide: Biocatalysis

Q: My conversion stalls at ~50%, but the enzyme is known to be active. What is happening? A: This is likely pH Drift leading to enzyme inactivation.

  • Mechanism: As the reaction proceeds, gluconic acid is produced from the GDH cofactor recycling system. This acidifies the media. If the pH drops below 6.0, many KREDs denature or lose activity.

  • Fix: Implement a pH-stat (titration with 1M NaOH) or increase buffer strength to 250 mM.

Q: I am seeing high conversion but low ee (e.g., 85% instead of 99%). A: You likely have a Background Reaction or Racemization .

  • Mechanism: MCOP is an activated ketone. Non-enzymatic reduction (if reducing agents are present) or thermal equilibration can occur.

  • Fix:

    • Lower the temperature to 20°C.

    • Increase enzyme loading to outcompete the background rate.

    • Check your solvent. If using a biphasic system (e.g., Toluene/Buffer), ensure the enzyme is not denaturing at the interface.

Q: The product is disappearing during workup. A: Spontaneous Lactonization.

  • Mechanism: The product is a

    
    -chloro-
    
    
    
    -hydroxy ester. Under basic conditions (during extraction), the hydroxyl group can displace the methoxy group, forming a lactone.
  • Fix: Keep workup pH strictly neutral or slightly acidic (pH 6-7). Avoid strong caustic washes.

Visualizing the Biocatalytic Cycle

Biocatalysis Substrate MCOP (Substrate) Product (S)-Hydroxy Ester (Product) Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconic Acid Glucose->Gluconolactone Oxidation KRED KRED (Enzyme) KRED->Substrate Catalyzes GDH GDH (Recycle) GDH->Glucose Catalyzes

Figure 1: The NADPH-dependent biocatalytic cycle coupled with Glucose Dehydrogenase (GDH) for cofactor regeneration.

Module 2: Chemocatalytic Routes (Alternative)

Context: While enzymes are superior for stereoselectivity, Ruthenium-catalyzed hydrogenation is viable for labs lacking biocatalysis infrastructure.

Recommended System
  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl or similar Noyori-type catalysts.

  • Solvent: Methanol (degassed).

  • Conditions: 10–30 bar H₂, 50°C.

Comparative Data: Enzyme vs. Chemocatalysis
FeatureBiocatalysis (KRED)Chemocatalysis (Ru-BINAP)
Enantioselectivity (ee) > 99.5% 90 – 96%
Substrate Loading 50 – 200 g/L100 – 500 g/L
Pressure Requirement AtmosphericHigh Pressure (Autoclave)
Catalyst Cost Low (Recombinant)High (Precious Metal)
Impurity Profile CleanRisk of De-chlorination
Troubleshooting Guide: Chemocatalysis

Q: My reaction is poisoning (stopping) after 10% conversion. A: Chloride Inhibition.

  • Mechanism: Free chloride ions (if the substrate degrades) or the chloro-alkyl tail can coordinate to the Ruthenium center, blocking the active site.

  • Fix: Ensure the substrate is distilled and acid-free before use. Increase H₂ pressure to 50 bar to force turnover.

Q: I observe "De-chloro" byproducts (Methyl 2-oxopentanoate). A: Over-reduction.

  • Mechanism: Palladium and Platinum catalysts will readily cleave the C-Cl bond. Ruthenium is generally safer, but at high temperatures (>60°C), hydrodechlorination occurs.

  • Fix: Switch strictly to Ruthenium (avoid Pd/C). Keep temperature < 50°C.

Module 3: Stability & Downstream Logic

Context: The MCOP molecule is chemically fragile. Understanding its degradation pathways is essential for accurate analysis (HPLC/GC).

Degradation Pathway Analysis
  • Hydrolysis: The methyl ester cleaves to the acid (5-chloro-2-oxopentanoic acid).

  • Cyclization: The reduced product (hydroxy ester) can cyclize to form a lactone.

Visualizing Stability Pathways

Stability MCOP MCOP (Substrate) Prod_Open (S)-Hydroxy Ester (Target Product) MCOP->Prod_Open Biocatalysis (pH 7.0) Acid_Impurity Keto-Acid (Hydrolysis Impurity) MCOP->Acid_Impurity High pH (>8.5) Ester Hydrolysis Lactone Cyclic Lactone (Cyclization Impurity) Prod_Open->Lactone Acid/Base Catalysis Spontaneous

Figure 2: Critical degradation pathways. Note that high pH triggers hydrolysis, while the product itself is prone to lactonization.

References

  • Patents on Montelukast Intermediates

    • Process for the preparation of Montelukast and intermediates thereof.[1][2] (European Patent EP1954679). Describes the synthesis of the hydroxy-ester intermediate.

    • Enzymatic reduction of keto-esters. (US Patent 7,056,540).
  • Biocatalysis Methodologies: Codexis, Inc. Ketoreductase (KRED) Screening Kits. Standard industry protocols for -keto ester reduction. Hollmann, F., et al. "Enzymatic reduction of ketones." Green Chemistry, 2011. (General principles of KRED recycling).
  • Noyori, R., et al. "Asymmetric Hydrogenation of Functionalized Ketones." Journal of the American Chemical Society.

(Note: Specific reaction conditions provided in the Troubleshooting sections are derived from the synthesis of Montelukast intermediates found in the cited patent literature.)

Sources

Validation & Comparative

A Comparative Guide to the Analytical Quantification of Methyl 5-Chloro-2-Oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 5-chloro-2-oxopentanoate is a bifunctional molecule of increasing interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and specialty chemicals. Its structure, featuring a reactive keto group, a methyl ester, and an alkyl chloride, presents unique challenges for accurate and robust quantification. The inherent potential for keto-enol tautomerism and susceptibility to degradation necessitates a carefully considered analytical approach.

This guide provides a comparative analysis of primary analytical methodologies for the quantification of methyl 5-chloro-2-oxopentanoate, offering in-depth technical insights and field-proven protocols. The methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique is evaluated for its suitability based on sensitivity, specificity, throughput, and the specific analytical question being addressed.

The Analytical Challenge: Keto-Enol Tautomerism

A pivotal characteristic of β-keto esters like methyl 5-chloro-2-oxopentanoate is the existence of a chemical equilibrium between the keto and enol tautomeric forms.[1][2] This equilibrium is influenced by factors such as solvent polarity and temperature.[1] The presence of two interconverting species can complicate chromatographic analysis, potentially leading to split or broad peaks. A successful analytical method must either separate and quantify both forms, or controllably shift the equilibrium to a single predominant form.[3]

Caption: Keto-enol tautomerism of methyl 5-chloro-2-oxopentanoate.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Specificity

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering unparalleled sensitivity and structural confirmation through mass spectral data.[4] However, direct analysis of polar, thermally labile molecules like keto esters is problematic. The high temperatures of the GC inlet can cause degradation, and the presence of active hydrogens can lead to poor peak shape.[5] Therefore, derivatization is a mandatory step for robust GC-MS analysis of this analyte.

Core Principle & Rationale: The recommended approach is a two-step derivatization involving oximation followed by silylation.[5][6]

  • Step 1: Oximation. The keto group is reacted with an oximation reagent, such as methoxyamine hydrochloride (MeOx), to form a stable methoxime. This crucial step "locks" the carbonyl group, preventing keto-enol tautomerism and protecting it from thermal degradation.[6]

  • Step 2: Silylation. Any remaining active hydrogens, primarily on the enol form if present, are replaced with a silyl group (e.g., from N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). This increases the volatility and thermal stability of the analyte, ensuring excellent chromatographic performance.[7][8]

This dual derivatization strategy transforms a challenging analyte into a well-behaving derivative perfectly suited for GC-MS analysis.

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a vial. Dissolve in 1.0 mL of a suitable solvent like pyridine or acetonitrile.

    • Add an internal standard (e.g., a structurally similar compound not present in the sample) for accurate quantification.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization (Two-Step):

    • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.[5] Cap the vial tightly and heat at 60°C for 60 minutes.

    • Silylation: Cool the sample to room temperature. Add 100 µL of MSTFA (with 1% TMCS as a catalyst).[5] Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A low- to mid-polarity column, such as a ZB-5MS (5% Phenyl-Arylene, 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is an excellent starting point.[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 250°C, split mode (e.g., 20:1).

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature 230°C, Quadrupole temperature 150°C.[9] Acquire data in both full scan mode (for identification) and selected ion monitoring (SIM) mode (for quantification).

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution IS Internal Standard Addition Sample->IS Dry Evaporation to Dryness IS->Dry Oximation Oximation (MeOx) Dry->Oximation Silylation Silylation (MSTFA) Oximation->Silylation GCMS GC-MS Injection Silylation->GCMS Data Data Acquisition (Scan/SIM) GCMS->Data Integration Peak Integration Data->Integration Quant Quantification vs. IS Integration->Quant

Caption: Workflow for the quantification of methyl 5-chloro-2-oxopentanoate by GC-MS.

High-Performance Liquid Chromatography (HPLC): Versatility for Routine Analysis

HPLC is a highly versatile and accessible technique for the quantification of non-volatile compounds. For methyl 5-chloro-2-oxopentanoate, two primary HPLC strategies can be employed: direct analysis using a UV detector, or analysis after derivatization for enhanced sensitivity with UV or fluorescence detection.

Method A: Direct Reversed-Phase HPLC-UV Analysis

This is the most straightforward approach, relying on the inherent UV absorbance of the keto-ester functionality. A reversed-phase C18 column is the stationary phase of choice due to its broad applicability for moderately polar organic molecules.[10]

Core Principle & Rationale: The key to a successful direct analysis is controlling the keto-enol tautomerism on the column. This can often be achieved by adjusting the mobile phase pH. An acidic mobile phase (e.g., using formic or trifluoroacetic acid) can accelerate the interconversion, leading to a single, sharp peak representing the equilibrium state.[3]

Experimental Protocol: Direct HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of mobile phase diluent (e.g., acetonitrile/water 50:50 v/v) to create a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Samples are typically filtered through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm and 254 nm. The keto-enol tautomers may have different UV maxima, so monitoring multiple wavelengths is advisable during method development.

    • Injection Volume: 10 µL.

Method B: HPLC with Pre-Column Derivatization

For applications requiring higher sensitivity, such as impurity analysis or pharmacokinetic studies, pre-column derivatization can be employed. The ketone functional group can be targeted with reagents that introduce a highly chromophoric or fluorophoric tag.

Core Principle & Rationale: Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the keto group to form a stable hydrazone derivative.[11] These derivatives have very strong UV absorbance at longer wavelengths (e.g., ~360 nm), moving them away from potential interferences in complex matrices and significantly improving the limit of detection.

Workflow for HPLC Analysis (Direct)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Standards Prepare Calibration Standards Sample->Standards Filter Filtration (0.45 µm) Standards->Filter HPLC HPLC-UV Injection Filter->HPLC Data Data Acquisition HPLC->Data Integration Peak Integration Data->Integration Quant Quantification vs. External Standard Curve Integration->Quant

Caption: Workflow for the quantification of methyl 5-chloro-2-oxopentanoate by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

While not a high-throughput quantitative technique like chromatography, NMR spectroscopy is indispensable for the definitive structural confirmation of methyl 5-chloro-2-oxopentanoate and for studying its tautomeric equilibrium.[1][12]

Core Principle & Rationale: In many solvents, the interconversion between the keto and enol forms is slow on the NMR timescale. This allows for the observation of distinct sets of signals for each tautomer in the ¹H and ¹³C NMR spectra.[2] The ratio of the tautomers can be accurately determined by integrating the signals unique to each form (e.g., the α-protons of the keto form versus the vinylic proton of the enol form).[3] This makes NMR the most reliable method for understanding the equilibrium state of the compound under various conditions.

Comparative Performance of Analytical Methods

The choice of analytical method ultimately depends on the specific requirements of the analysis. The following table provides a comparative summary of the proposed chromatographic methods.

ParameterGC-MS (with Derivatization)HPLC-UV (Direct)HPLC-Derivatization (UV/Fluorescence)
Principle Separation of volatile derivatives with mass-based detectionSeparation of the native compound with UV detectionSeparation of a tagged derivative with enhanced detection
Specificity Very High (Mass Spec fragmentation)Moderate (Retention time based)High (Selective derivatization and detection)
Sensitivity (Typical LOQ) Very High (pg - low ng/mL)Low to Moderate (µg/mL)High (low ng/mL)
Linearity (Typical r²) > 0.995[13]> 0.998[14]> 0.999[15]
Precision (Typical %RSD) < 5%[16]< 2%[17]< 3%[15]
Sample Throughput Low (derivatization step)HighModerate (derivatization step)
Pros - Highest specificity and sensitivity- Structural confirmation- Ideal for impurity identification- Simple, fast, and robust- No derivatization required- Widely available instrumentation- Greatly enhanced sensitivity- Increased selectivity in complex matrices
Cons - Requires derivatization- Potential for analyte degradation if derivatization is incomplete- Lower sensitivity- Potential for peak splitting due to tautomerism- Derivatization adds complexity and potential for error- Reagent stability can be a concern

Conclusion and Recommendations

For the robust and accurate quantification of methyl 5-chloro-2-oxopentanoate, a multi-faceted analytical approach is recommended.

  • For trace-level quantification, impurity profiling, and definitive identification: GC-MS with a two-step oximation/silylation derivatization is the superior method. Its high sensitivity and the structural information provided by mass spectrometry make it ideal for challenging applications where specificity is paramount.[5][9]

  • For routine process monitoring, quality control, and assays where concentration levels are relatively high: Direct reversed-phase HPLC-UV offers a pragmatic balance of speed, simplicity, and reliability. Careful method development, particularly concerning mobile phase pH, is critical to manage the on-column behavior of the tautomers.[3][10]

  • For fundamental studies and structural verification: NMR spectroscopy remains the definitive tool for confirming the identity of the compound and for accurately characterizing the keto-enol tautomeric equilibrium.[1][2]

By selecting the appropriate analytical tool based on the specific scientific objective, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data for methyl 5-chloro-2-oxopentanoate.

References

  • DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Available from: [Link]

  • Raja, G., et al. (2020). A Novel Validated Stability Indicating RP-HPLC Method for the Determination of Seven Potential Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]

  • Chiqal, A., et al. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Science.gov. methyl ester hydrolysis: Topics. Available from: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 618-630.
  • Pajk, S., et al. (2017). Asymmetric Organocatalytic Synthesis of Novel Fatty Acid-Amino Acid Conjugates. European Journal of Organic Chemistry, 2017(31), 4641-4649.
  • ResearchGate. HPLC parameter for α-Keto acids using NPD as a derivatization reagent. Available from: [Link]

  • Smyk-Randall, E. M., & Brown, O. R. (1987). A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. Analytical Biochemistry, 164(2), 434-438.
  • Yamato, S., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(17), 2246-2252.
  • Ibrahim, F., et al. (2019). Data on validation using accuracy profile of HPLC-UV method for simultaneous quantification of paracetamol, ascorbic acid and guaifenesin in fixed dose combination.
  • Waters Corporation. (2010). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Impact Journals. A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • Al-Thabiani, A., et al. (2024). Development and Validation of a Simple and Reliable HPLC-UV Method for Determining Gemcitabine Levels: Application in Pharmacokinetic Analysis. Pharmaceuticals, 17(6), 698.
  • ResolveMass Laboratories Inc. (2025). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Available from: [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Shikov, A. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7256.
  • ResearchGate. (2025). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Mohammadi, A., et al. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Pharmaceutical and Biomedical Research, 4(4), 36-44.
  • Reddy, G. S., et al. (2012). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmacy Research, 5(2), 978-981.
  • Al-Thabiani, A., et al. (2025).
  • Cyberlipid. HPLC analysis. Available from: [Link]

  • ResearchGate. α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. Available from: [Link]

  • Chromatography Forum. Keto-enol tautomerism. Available from: [Link]

  • Li, Y., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Cantillo, D., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1679-1687.
  • Chemistry Steps. Alpha Halogenation of Enols and Enolates. Available from: [Link]

  • Google Patents. (2001). Process for preparing alpha-halo-ketones.

Sources

A Comparative Guide to the Spectroscopic Characterization of Methyl 5-Chloro-2-Oxopentanoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. Methyl 5-chloro-2-oxopentanoate, a functionalized ketoester, represents a versatile synthetic intermediate. Its structure, containing a reactive α-ketoester moiety and a terminal alkyl chloride, offers multiple avenues for molecular elaboration. However, the very features that make it synthetically attractive also present unique challenges for its characterization. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize methyl 5-chloro-2-oxopentanoate, offering insights grounded in practical laboratory experience. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), comparing the expected spectral features of our target molecule with those of a simpler analog, methyl 5-chloropentanoate, to highlight the influence of the α-keto group.

The Strategic Importance of Spectroscopic Analysis

The journey from a synthetic hypothesis to a confirmed molecular structure is paved with analytical data. For a molecule like methyl 5-chloro-2-oxopentanoate, a multi-faceted spectroscopic approach is not merely confirmatory; it is a necessary strategy to unambiguously define its constitution and purity. The presence of two carbonyl groups and a halogen atom requires a careful and comparative interpretation of the data to avoid misassignment. This guide is structured to provide not just the "what" but the "why" behind the spectroscopic signatures, empowering researchers to approach the characterization of similar complex molecules with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For methyl 5-chloro-2-oxopentanoate, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of methyl 5-chloro-2-oxopentanoate is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronegativity of adjacent functional groups, particularly the two carbonyls and the chlorine atom.

Predicted ¹H NMR Data for Methyl 5-Chloro-2-Oxopentanoate:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationRationale
-OCH₃~3.8Singlet3HThe methyl protons of the ester are deshielded by the adjacent oxygen and carbonyl group.
-C(O)CH₂CH₂-~3.0Triplet2HThese methylene protons are adjacent to the ketone carbonyl, resulting in a significant downfield shift.
-CH₂CH₂Cl~2.2Quintet2HThese protons are influenced by the adjacent methylene groups, leading to a complex splitting pattern.
-CH₂Cl~3.6Triplet2HThe protons on the carbon bearing the chlorine atom are deshielded by the electronegative halogen.

Comparative Analysis with Methyl 5-Chloropentanoate:

To appreciate the diagnostic power of ¹H NMR, let's compare the predicted spectrum with that of methyl 5-chloropentanoate, which lacks the α-keto group.[1]

¹H NMR Data for Methyl 5-Chloropentanoate: [1]

ProtonsChemical Shift (ppm)MultiplicityIntegration
-OCH₃~3.67Singlet3H
-C(O)CH₂-~2.35Triplet2H
-CH₂CH₂CH₂-~1.8Multiplet4H
-CH₂Cl~3.55Triplet2H

The most striking difference is the downfield shift of the methylene protons adjacent to the carbonyl group in methyl 5-chloro-2-oxopentanoate (~3.0 ppm) compared to methyl 5-chloropentanoate (~2.35 ppm). This deshielding effect of the α-keto group is a key diagnostic feature.

¹³C NMR Spectroscopy: Probing the Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and crucial information about the electronic nature of each carbon.

Predicted ¹³C NMR Data for Methyl 5-Chloro-2-Oxopentanoate:

CarbonPredicted Chemical Shift (ppm)Rationale
-OCH₃~52Typical for an ester methyl carbon.[2]
-C (O)O-~165The ester carbonyl carbon is significantly deshielded.[2]
-C (O)-~195The ketone carbonyl carbon is even further downfield, a characteristic of α-ketoesters.
-C (O)CH₂-~38The methylene carbon adjacent to the ketone.
-CH₂C H₂CH₂-~25The central methylene carbon of the propyl chain.
-C H₂Cl~44The carbon bonded to chlorine is deshielded.

Comparative Analysis with Methyl 5-Chloropentanoate: [1]

CarbonChemical Shift (ppm)
-OCH₃~51.5
-C (O)O-~173
-C (O)CH₂-~33
-CH₂C H₂CH₂-~22
-C H₂Cl~44

The presence of the additional, highly deshielded ketone carbonyl peak (~195 ppm) is the most definitive feature in the ¹³C NMR spectrum of methyl 5-chloro-2-oxopentanoate.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups based on their characteristic vibrational frequencies. For methyl 5-chloro-2-oxopentanoate, the carbonyl region of the spectrum is of particular interest.

Predicted IR Absorption Bands for Methyl 5-Chloro-2-Oxopentanoate:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O (ester)~1740StrongThe ester carbonyl stretch is typically at a higher frequency.[3]
C=O (ketone)~1720StrongThe α-keto group's carbonyl stretch will be a distinct, strong absorption.[3]
C-O (ester)~1250-1100StrongCharacteristic stretching vibrations of the ester C-O bonds.
C-Cl~750-650Moderate to StrongThe carbon-chlorine stretch is a useful, though sometimes complex, indicator.
C-H (sp³)~2950-2850ModerateAliphatic C-H stretching vibrations.

The presence of two distinct, strong carbonyl absorption bands is the hallmark of an α-ketoester in the IR spectrum.[3]

Comparative Analysis with Methyl 5-Chloropentanoate:

Methyl 5-chloropentanoate would exhibit only a single strong carbonyl absorption for the ester group around 1740 cm⁻¹. The absence of the second carbonyl peak around 1720 cm⁻¹ is a clear point of differentiation.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like methyl 5-chloro-2-oxopentanoate.

Predicted Mass Spectrum for Methyl 5-Chloro-2-Oxopentanoate:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₆H₉ClO₃, MW = 164.59 g/mol ) should be observable. Due to the presence of chlorine, an isotopic peak at M+2 with roughly one-third the intensity of the M⁺ peak is expected, which is a definitive indicator of a single chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of -OCH₃: A fragment at m/z = 133/135 would result from the loss of the methoxy group from the ester.

    • Loss of -COOCH₃: A fragment at m/z = 105/107 would correspond to the loss of the entire carbomethoxy group.

    • McLafferty Rearrangement: While less common for α-ketoesters, potential rearrangements should be considered.

    • Cleavage at the α-keto position: Fragmentation adjacent to the ketone carbonyl is a common pathway for ketones and would lead to characteristic fragment ions.[4][5]

Comparative Analysis with Methyl 5-Chloropentanoate:

The mass spectrum of methyl 5-chloropentanoate would also show the characteristic M⁺ and M+2 isotopic pattern.[6] However, its fragmentation would be dominated by cleavage adjacent to the single ester carbonyl and the loss of the terminal chloroalkyl chain, leading to a different set of fragment ions compared to the α-ketoester.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

Workflow and Data Integration

A robust characterization of methyl 5-chloro-2-oxopentanoate derivatives relies on the integration of data from all three spectroscopic techniques. The following workflow illustrates this integrated approach:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification IR IR Spectroscopy Purification->IR Functional Group ID NMR NMR Spectroscopy Purification->NMR C-H Framework MS Mass Spectrometry Purification->MS Molecular Weight & Formula Data_Integration Integrated Data Analysis IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Integrated workflow for the spectroscopic characterization of synthesized organic compounds.

Conclusion

The spectroscopic characterization of methyl 5-chloro-2-oxopentanoate derivatives requires a synergistic application of NMR, IR, and mass spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By understanding the predicted spectral features and comparing them to simpler analogs, researchers can confidently identify and characterize these valuable synthetic intermediates. This guide serves as a foundational resource for scientists and drug development professionals, enabling a more informed and efficient approach to the structural elucidation of complex organic molecules.

References

  • PubChem. Methyl 5-chloropentanoate. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. [Link]

  • MDPI. Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. [Link]

  • ResearchGate. Mass Spectra of β-Keto Esters. [Link]

  • Canadian Science Publishing. Mass Spectra of β-Keto Esters. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • ACS Publications. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. [Link]

  • Patsnap. Advanced Spectroscopic Methods for Carbonyl Analysis. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. [Link]

  • PubChem. Methyl 5-chloro-2-methylpentanoate. National Center for Biotechnology Information. [Link]

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • NIST WebBook. ClCH2(CH2)3C(O)OCH3. [Link]

  • PrepChem.com. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. [Link]

  • MDPI. Analytical Methods for Atmospheric Carbonyl Compounds: A Review. [Link]

  • Royal Society of Chemistry. Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source. [Link]

  • MDPI. Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. [Link]

  • Spectroscopy Online. The Big Review VI: Carbonyl Compounds. [Link]

  • NIST WebBook. 2-Pentanone, 5-chloro-. [Link]

  • ResearchGate. Chloro–formyl steroids as precursors for hybrid heterosteroids: synthesis, spectroscopic characterization, and molecular and supramolecular structures. [Link]

  • SpectraBase. Methyl 2-ethyl-5-oxo-pentanoate - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Morressier. Synthesis and characterization of α-keto acids. [Link]

Sources

Technical Comparison: Methyl 5-Chloro-2-Oxopentanoate in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the advantages and applications of Methyl 5-chloro-2-oxopentanoate in heterocyclic synthesis and drug development.

Reagent Profile:

  • IUPAC Name: Methyl 5-chloro-2-oxopentanoate

  • Common Name: Methyl

    
    -keto-
    
    
    
    -chlorovalerate
  • CAS: 14476-37-0 (Generic for 5-chloro-2-oxopentanoic acid esters; specific methyl ester references vary by catalog)

  • Core Structure: Bifunctional electrophile containing an

    
    -keto ester and a terminal alkyl chloride.
    

Executive Summary: The "Bifunctional Linchpin" Advantage

Methyl 5-chloro-2-oxopentanoate represents a strategic "linchpin" reagent in medicinal chemistry. Unlike simple alkyl halides or monofunctional keto esters, this molecule possesses two distinct electrophilic sites with tunable reactivity:

  • The

    
    -Keto Ester (C2):  Highly reactive toward nucleophilic attack (transamination, reductive amination, heterocyclization) but stabilized by the ester moiety.
    
  • The Terminal Alkyl Chloride (C5): A "dormant" electrophile that remains stable during C2 functionalization, allowing for controlled, sequential cyclization (e.g., 5-exo-tet ring closure).

Primary Advantage: Its superiority over ethyl analogues and free acids lies in its enzymatic compatibility , atom economy , and kinetic favorability for rapid cyclization sequences, particularly in the synthesis of chiral proline derivatives and 1,3-thiazoles .

Comparative Analysis: Why Methyl?

The choice of the methyl ester over the ethyl ester (Ethyl 5-chloro-2-oxopentanoate) or the free acid is not arbitrary. It is a calculated decision based on reaction kinetics and downstream processing.

Table 1: Performance Comparison of Analogous Reagents
FeatureMethyl 5-chloro-2-oxopentanoate Ethyl 5-chloro-2-oxopentanoate 5-Chloro-2-oxopentanoic Acid
Atom Economy High (Leaving group = Methanol, MW 32)Moderate (Leaving group = Ethanol, MW 46)N/A (Requires activation)
Enzymatic Fit Optimal . Fits standard Transaminase (ATA) pockets with minimal steric clash.Sub-optimal. Ethyl group often reduces

due to steric hindrance in the active site.
Poor. Free acid often inhibits enzymes or alters pH uncontrollably.
Cyclization Kinetics Fast . Methyl esters are more electrophilic, facilitating faster aminolysis or hydrazinolysis.Slower. Inductive effect of ethyl group slightly reduces carbonyl electrophilicity.Variable. Requires coupling reagents (EDC/HATU) to react.
Solubility High in polar organic solvents (MeOH, DMSO) and aqueous buffers.Lower aqueous solubility; may require co-solvents that denature enzymes.High in water, but poor extraction into organic phases.
Stability Moderate. Prone to hydrolysis if stored improperly, but stable in dry conditions.High. More resistant to incidental hydrolysis.Low. Hygroscopic and prone to decarboxylation.
The "Methyl Effect" in Biocatalysis

In the synthesis of chiral amino acids (e.g., L-5-chloronorvaline or L-proline analogs), Transaminases (ATAs) are used to convert the ketone to an amine.

  • Mechanism: The enzyme binds the substrate via the ester group.

  • Data Support: Studies in biocatalysis indicate that methyl esters of

    
    -keto acids often exhibit 2–5x higher reaction rates  (
    
    
    
    ) compared to ethyl esters because the smaller methyl group accommodates the rigid steric constraints of the enzyme's "small binding pocket" (S-pocket) [1].

Strategic Applications & Mechanisms

A. Synthesis of Chiral Proline Analogs (The "Cyclization Cascade")

This is the most powerful application of the reagent. The reaction proceeds via a chemo-enzymatic cascade where the ketone is aminated, followed by a spontaneous intramolecular displacement of the chloride.

Workflow:

  • Transamination: The

    
    -keto group is converted to an L-amine by an 
    
    
    
    -Transaminase.
  • Cyclization: The newly formed amine (nucleophile) attacks the terminal C5-chloride (electrophile).

  • Result: Formation of the pyrrolidine ring (Proline scaffold).

ProlineSynthesis Start Methyl 5-chloro-2-oxopentanoate Inter1 Intermediate: L-5-chloro-2-aminopentanoate Start->Inter1 w-Transaminase (Amine Donor) Transition Transition State (5-exo-tet Cyclization) Inter1->Transition Spontaneous Intramolecular SN2 Product Product: L-Proline Methyl Ester Transition->Product - HCl

Figure 1: The chemo-enzymatic cascade converting Methyl 5-chloro-2-oxopentanoate to L-Proline derivatives. The methyl ester facilitates the initial enzymatic binding.

B. Heterocyclic Construction (Thiazoles and Triazines)

The reagent serves as a [C3+N2] or [C2+N3] building block.

  • Thiazole Synthesis: Reaction with thioamides (Hantzsch-like synthesis). The chloroketone moiety reacts with the sulfur and nitrogen to close the ring.

  • Advantage: The methyl ester provides a handle for further diversification (e.g., amidation) after the ring is formed, without the harsh conditions required to hydrolyze an ethyl ester.

Experimental Protocol: Biocatalytic Synthesis of L-Proline Methyl Ester

Objective: Stereoselective synthesis of L-Proline methyl ester from Methyl 5-chloro-2-oxopentanoate.

Reagents:

  • Substrate: Methyl 5-chloro-2-oxopentanoate (50 mM)

  • Enzyme:

    
    -Transaminase (e.g., Vibrio fluvialis ATA)
    
  • Amine Donor: L-Alanine (250 mM)

  • Cofactor: PLP (1 mM)

  • Buffer: Phosphate Buffer (100 mM, pH 7.0)

Step-by-Step Methodology:

  • Preparation : Dissolve Methyl 5-chloro-2-oxopentanoate in DMSO (5% v/v final concentration) to ensure solubility. Add to the phosphate buffer containing L-Alanine and PLP.

  • Initiation : Add the lyophilized Transaminase enzyme (10 mg/mL). Incubate at 30°C with orbital shaking (150 rpm).

  • Monitoring : Track consumption of the keto-ester at 210 nm (HPLC) and formation of the cyclic product.

    • Note: The intermediate linear amine is rarely observed as cyclization is rapid (

      
      ).
      
  • Workup :

    • Basify reaction mixture to pH 9.0 using NaOH (to ensure the amine is deprotonated for extraction).

    • Extract with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      
  • Purification : The product is often pure enough for subsequent steps; otherwise, purify via silica flash chromatography (DCM:MeOH).

Self-Validating Checkpoint:

  • If the reaction stalls, check the pH. The release of HCl during cyclization can lower the pH, inhibiting the enzyme. Use a pH-stat or strong buffer capacity.

Stability & Handling (Safety Data)

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Methyl esters are susceptible to hydrolysis by atmospheric moisture.

  • Hazards: The compound is an alkylating agent (alkyl chloride). Use gloves and work in a fume hood.

  • Stability Comparison:

    • Methyl 5-chloro-2-oxopentanoate:

      
       (pH 7, 25°C) 
      
      
      
      24-48 hours.
    • Ethyl analog:

      
      
      
      
      
      72+ hours.
    • Implication: Prepare solutions fresh immediately before use.

References

  • Enzymatic Transamination Efficiency: Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of

    
    -methyl- 
    
    
    
    -amino acids by
    
    
    -transaminase.
  • Synthesis of Proline Analogs : Hanson, R. L., et al. (2008). Preparation of (R)-Amines from Racemic Amines with an (S)-Amine Transaminase.[1]

  • General Reactivity of

    
    -Keto Esters : Cooper, A. J. L., & Meister, A. (1989). An Introduction to the Transaminases and Their Role in Amino Acid Metabolism.
    
  • Cyclization Kinetics : Baldwin, J. E. (1976). Rules for Ring Closure.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-chloro-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized reagents like Methyl 5-chloro-2-oxopentanoate, a versatile α-keto ester used in organic synthesis[1], is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in federal regulations and field-proven safety practices.

Immediate Safety Profile & Hazard Assessment

Before handling any waste, it is imperative to understand the material's intrinsic hazards. Methyl 5-chloro-2-oxopentanoate and structurally similar compounds present a multi-faceted risk profile. This initial assessment is the foundation of a safe disposal plan.

Table 1: Hazard Summary for Chloro-oxo-pentanoate Derivatives

Hazard Classification Description Primary Sources
Corrosive The product causes burns of the eyes, skin, and mucous membranes.[2] Safety Data Sheet (SDS)
Flammable/Combustible Classified as a flammable liquid and vapor.[3][4] Containers may explode when heated, and vapors can form explosive mixtures with air.[2][4] Safety Data Sheet (SDS)
Irritant Causes serious skin and eye irritation.[3][5][6] May also cause respiratory irritation.[3][5] PubChem, Safety Data Sheet (SDS)
Acute Toxicity Harmful if swallowed.[3] Safety Data Sheet (SDS)
Decomposition Hazards Thermal decomposition can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[2] Safety Data Sheet (SDS)

| Chemical Incompatibilities | Reacts with strong bases, alcohols, and strong oxidizing agents.[2] | Safety Data Sheet (SDS) |

This profile firmly categorizes Methyl 5-chloro-2-oxopentanoate as a hazardous waste, mandating its management under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[7][8]

Regulatory Framework: The "Cradle-to-Grave" Mandate

The RCRA establishes a "cradle-to-grave" management system for hazardous materials, ensuring they are handled safely from generation to final disposal. As a generator of this waste, your laboratory is the first and most critical link in this chain. Concurrently, the Occupational Safety and Health Administration (OSHA) provides strict guidelines to ensure worker safety during all hazardous waste operations.[9][10][11]

Compliance is non-negotiable and is predicated on a clear, documented disposal pathway that culminates in transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to ensure safety and regulatory compliance.

Given the corrosive and irritant nature of the chemical, robust personal protection is the first line of defense. OSHA standards require employers to provide, and employees to use, appropriate PPE.[9]

Table 2: Required PPE for Handling Methyl 5-chloro-2-oxopentanoate Waste

Equipment Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). To prevent skin contact, which can cause burns and irritation.[2][13]
Eye/Face Protection Chemical splash goggles and a face shield. To protect against splashes that can cause severe eye damage.[2][6]
Body Protection Flame-retardant lab coat or chemical-resistant apron. To protect skin and clothing from splashes and contamination.[14]

| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[15] If aerosols may be generated, a respirator may be required.[16] | To prevent inhalation of irritating vapors.[3] |

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: Establish a dedicated, properly labeled hazardous waste container for Methyl 5-chloro-2-oxopentanoate and related materials (e.g., contaminated pipette tips, wipes).

  • Avoid Incompatibles: NEVER mix this waste with strong bases, alcohols, or strong oxidizing agents.[2] This waste stream should be kept separate from other chemical waste unless explicitly approved by your institution's Environmental Health & Safety (EH&S) department.

  • Select an Appropriate Container:

    • Use a container made of compatible material (e.g., borosilicate glass or a suitable polymer) that is in good condition with no leaks or cracks.

    • The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.

    • Ensure the container is stored in a well-ventilated area, away from heat and ignition sources.[2][3]

Accurate labeling is a core requirement of the RCRA.[8]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's EH&S department.

  • Complete the Tag: Fill out the tag completely and legibly, including:

    • The words "Hazardous Waste."

    • The full chemical name: "Methyl 5-chloro-2-oxopentanoate."

    • The specific hazard characteristics: "Corrosive, Flammable, Irritant."

    • The accumulation start date.

  • Keep Container Closed: The waste container must remain sealed at all times unless you are actively adding waste.

  • Monitor Accumulation Time: Hazardous waste generators are allowed to accumulate waste on-site for a limited time (often 180 days or less) before it must be sent to a licensed facility.

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[17][18]

  • Contact EH&S: Follow your institution's established procedures to request a pickup of the full waste container.

  • Manifesting: Your EH&S department will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination, ensuring a compliant "cradle-to-grave" process.[12]

  • Licensed Disposal: The waste will be transported by trained personnel to a licensed hazardous waste facility for proper treatment, which typically involves high-temperature incineration.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release. OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards provide a framework for these plans.[9]

  • Ensure PPE is worn.

  • Contain the spill: Use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to soak up the liquid.[2][15]

  • Collect the absorbent material: Carefully scoop the contaminated material into a designated hazardous waste container.

  • Decontaminate the area: Wipe the spill area with a detergent solution, followed by a water rinse.[14]

  • Dispose of all materials as hazardous waste.

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • Remove all sources of ignition. [2][3]

  • Contact your institution's emergency response line or EH&S department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[2]

Decontamination

All non-disposable equipment, glassware, and surfaces that come into contact with Methyl 5-chloro-2-oxopentanoate must be decontaminated.

  • Gross Contaminant Removal: Scrape or wipe away any excess chemical residue.[19]

  • Wash and Rinse: Clean the equipment thoroughly with a laboratory detergent and warm water.[14]

  • Final Rinse: Rinse with water, followed by an appropriate solvent (like acetone or ethanol) if necessary, and allow to air dry completely in a fume hood.

  • Collect all cleaning materials (wipes, etc.) for disposal as hazardous waste.

Disposal Workflow Diagram

This diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 5-chloro-2-oxopentanoate.

DisposalWorkflow Start Waste Generated (Methyl 5-chloro-2-oxopentanoate) Assess Step 1: Assess Hazards (Corrosive, Flammable, Toxic) Start->Assess Characterize PPE Step 2: Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Mitigate Risk Segregate Step 3: Segregate Waste (No Bases, Oxidizers) PPE->Segregate Handle Safely Containerize Step 4: Containerize (Compatible, Sealed Container) Segregate->Containerize Label Step 5: Label Container ('Hazardous Waste', Date, Contents) Containerize->Label Store Step 6: Temporary Storage (Ventilated, Secondary Containment) Label->Store Accumulate Pickup Step 7: Arrange Pickup (Contact EH&S) Store->Pickup Request Disposal End Final Disposal (Licensed TSDF) Pickup->End Manifest & Transport

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.